3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid
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Overview
Description
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid is a compound that features a piperazine ring substituted with a hydroxyphenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid typically involves the reaction of 4-(2-hydroxyphenyl)piperazine with a suitable acylating agent. One common method involves the use of 3-oxopropanoic acid derivatives under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the carbonyl group results in alcohols .
Scientific Research Applications
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxyphenyl)piperazine: Shares the hydroxyphenyl-piperazine core but lacks the propanoic acid moiety.
3-oxopropanoic acid derivatives: Similar in structure but may have different substituents on the piperazine ring.
Uniqueness
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid is unique due to the combination of the hydroxyphenyl group, piperazine ring, and propanoic acid moiety. This unique structure allows for diverse chemical reactivity and potential biological activity .
Properties
CAS No. |
1284814-89-6 |
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Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.3 |
Purity |
95 |
Origin of Product |
United States |
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